N-(5-chloro-2-methoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3S/c1-21-11-3-2-8(15)6-10(11)17-12(19)9-7-16-14-18(13(9)20)4-5-22-14/h2-3,6-7H,4-5H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVNEADRBRELNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CN=C3N(C2=O)CCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 953189-99-6 |
| Molecular Formula | C15H14ClN3O3S |
| Molecular Weight | 351.8 g/mol |
The biological activity of this compound can be attributed to its interaction with various molecular targets. It is believed to exert its effects primarily through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, particularly those related to inflammation and cancer.
- Receptor Modulation : It can bind to receptors that regulate cellular processes, influencing pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit potent antimicrobial properties. For instance, compounds similar to N-(5-chloro-2-methoxyphenyl)-5-oxo have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis with minimum inhibitory concentrations (MIC) as low as 50 μg/mL .
Anticancer Properties
Several studies have highlighted the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives. For example:
- Cytotoxicity Studies : The compound demonstrated significant cytotoxic effects against human cancer cell lines such as HeLa (cervical adenocarcinoma), outperforming standard treatments like Sorafenib in selectivity indices .
- Mechanisms of Action : The cytotoxicity is thought to arise from the compound's ability to induce apoptosis in cancer cells while sparing normal cells .
Case Studies
-
Study on Anticancer Activity :
A study evaluated the efficacy of various thiazolo[3,2-a]pyrimidine derivatives against multiple cancer cell lines. The results showed that compounds with methoxy and chloro substitutions exhibited enhanced activity against M-HeLa cells compared to other derivatives . -
Antimicrobial Evaluation :
In another investigation focusing on antimicrobial properties, derivatives were tested against M. smegmatis. The most potent derivative exhibited a strong inhibitory effect on leucyl-tRNA synthetase, marking it as a promising candidate for further development .
Structure-Activity Relationship (SAR)
The biological activity of N-(5-chloro-2-methoxyphenyl)-5-oxo can be significantly influenced by its structural components:
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of N-(5-chloro-2-methoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide against various bacterial strains.
Key Findings :
- The compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values indicate effective inhibition of bacterial growth, with notable activity against Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | < 40 |
| Escherichia coli | < 50 |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been explored through various in vitro and in vivo studies.
Mechanism of Action :
- The compound is believed to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response.
Key Findings :
- IC50 values for COX inhibition are comparable to established anti-inflammatory drugs like celecoxib.
| Activity Type | IC50 (μmol) | Notes |
|---|---|---|
| COX Inhibition | 0.04 | Comparable to celecoxib |
Anticancer Activity
This compound has shown potential as an anticancer agent through various mechanisms.
Mechanisms and Effects :
- The compound induces cell cycle arrest in cancer cells by inhibiting cyclin-dependent kinases (cdks), leading to apoptosis.
Case Studies :
- Research indicates that derivatives of thiazolo-pyrimidines can effectively inhibit tumor growth in xenograft models, showcasing their potential in cancer therapy.
| Activity Type | Mechanism | Notes |
|---|---|---|
| Anticancer | Cell Cycle Arrest | Induces apoptosis through cdks inhibition |
Comparative Analysis of Biological Activities
The following table summarizes the biological activities observed for this compound compared to other similar compounds:
| Activity Type | Compound | MIC/IC50 Values | Notes |
|---|---|---|---|
| Antimicrobial | N-(5-chloro-2-methoxyphenyl)... | < 40 μg/mL (S. aureus) | Broad-spectrum activity against bacteria |
| Anti-inflammatory | N-(5-chloro-2-methoxyphenyl)... | IC50 = 0.04 μmol | Comparable to celecoxib |
| Anticancer | Thiazolo-pyrimidine Derivatives | Varies | Induces apoptosis and cell cycle arrest |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Ethyl 5-(2-Chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate ():
This compound replaces the carboxamide group with an ethyl carboxylate ester and substitutes the 5-chloro-2-methoxyphenyl group with a 2-chlorophenyl moiety. The ester group reduces polarity compared to the carboxamide, impacting bioavailability and solubility . - Ethyl 7-Methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (): Features a benzylidene substituent at position 2, introducing extended π-conjugation and steric bulk.
Functional Group Modifications
- N-Phenylhydrazinecarbothioamide Derivatives ():
These compounds incorporate hydrazinecarbothioamide groups, enabling additional hydrogen-bonding interactions. Such modifications can enhance binding to biological targets like enzymes or receptors compared to the carboxamide group in the target compound . - Mannich Bases of Thiazolo[3,2-a]pyrimidine (): Mannich reactions introduce secondary amine groups, increasing basicity and enabling salt formation. For example, ethyl-5-(2-chlorophenyl)-7-methyl-2-(morpholinomethyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate exhibits enhanced antimicrobial activity due to the morpholine moiety’s hydrophilic character .
Pharmacological Activity Comparison
Antimicrobial Activity
Hydrogen-Bonding and Crystal Packing
The target compound’s carboxamide group enables stronger hydrogen-bonding networks compared to ester derivatives. For instance, ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate forms bifurcated C–H···O interactions in its crystal lattice , while carboxamides typically exhibit N–H···O bonds with higher directionality and stability .
Physicochemical Properties
| Property | Target Compound | Ethyl 5-(2-Chlorophenyl)-7-methyl-3-oxo… | Ethyl 7-Methyl-3-oxo-5-phenyl… |
|---|---|---|---|
| Molecular Weight (g/mol) | ~380 (estimated) | 388.85 | 570.58 |
| LogP (Predicted) | 2.8–3.2 | 3.5 | 4.1 |
| Hydrogen Bond Donors | 2 (NH from carboxamide) | 0 | 0 |
| Aqueous Solubility | Moderate (amide polarity) | Low (ester lipophilicity) | Very low (bulky substituents) |
Key Research Findings and Implications
Structural Flexibility : The thiazolo[3,2-a]pyrimidine core allows extensive derivatization at positions 2, 5, and 2. Substitutions at position 6 (e.g., carboxamide vs. carboxylate) critically influence bioactivity and physicochemical profiles .
Antimicrobial Optimization : Mannich base derivatives (e.g., compound 9e in ) demonstrate that hydrophilic substituents (e.g., morpholine) balance lipophilicity and solubility, improving antimicrobial efficacy .
Crystallographic Insights : Substituents like 2,4,6-trimethoxybenzylidene induce significant puckering in the pyrimidine ring (deviation up to 0.224 Å from planarity), which may affect binding to flat enzymatic active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
